REACTION_SMILES
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[Br:23][CH2:24][CH3:25].[C:6]([CH3:7])([CH3:8])([CH3:9])[NH:10][S:11](=[O:12])(=[O:13])[c:14]1[c:15]([CH2:21][CH3:22])[cH:16][c:17]([CH3:20])[cH:18][cH:19]1.[CH2:1]([Li:2])[CH2:3][CH2:4][CH3:5].[Cl-:26].[NH4+:27].[O:28]1[CH2:29][CH2:30][CH2:31][CH2:32]1>>[NH2:10][S:11](=[O:12])(=[O:13])[c:14]1[c:15]([CH2:21][CH3:22])[cH:16][c:17]([CH3:20])[cH:18][cH:19]1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCBr
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Name
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CCc1cc(C)ccc1S(=O)(=O)NC(C)(C)C
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Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
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CCc1cc(C)ccc1S(=O)(=O)NC(C)(C)C
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[NH4+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
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Name
|
|
Type
|
product
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Smiles
|
CCc1cc(C)ccc1S(N)(=O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |